4-chloro-5H,6H-thieno[2,3-d]pyrimidine

Nucleophilic substitution Reactivity comparison Synthetic intermediate

4-Chloro-5H,6H-thieno[2,3-d]pyrimidine (CAS 2416235-27-1) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene-pyrimidine bicyclic core with a chlorine atom at the 4-position and a saturated 5,6-dihydrothiophene ring. Its molecular formula is C6H5ClN2S with a molecular weight of 172.64 g/mol.

Molecular Formula C6H5ClN2S
Molecular Weight 172.63
CAS No. 2416235-27-1
Cat. No. B2758752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5H,6H-thieno[2,3-d]pyrimidine
CAS2416235-27-1
Molecular FormulaC6H5ClN2S
Molecular Weight172.63
Structural Identifiers
SMILESC1CSC2=C1C(=NC=N2)Cl
InChIInChI=1S/C6H5ClN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h3H,1-2H2
InChIKeyOITCEGLBADSSAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5H,6H-thieno[2,3-d]pyrimidine (CAS 2416235-27-1): Core Properties and Scaffold Classification


4-Chloro-5H,6H-thieno[2,3-d]pyrimidine (CAS 2416235-27-1) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene-pyrimidine bicyclic core with a chlorine atom at the 4-position and a saturated 5,6-dihydrothiophene ring. Its molecular formula is C6H5ClN2S with a molecular weight of 172.64 g/mol . This compound serves as a versatile synthetic intermediate for constructing 4-substituted derivatives via nucleophilic aromatic substitution at the chloro-bearing pyrimidine carbon, enabling access to diverse compound libraries for medicinal chemistry and drug discovery programs [1].

Why Generic Substitution Fails for 4-Chloro-5H,6H-thieno[2,3-d]pyrimidine: Scaffold-Specific Reactivity Drives Selection


The saturated 5,6-dihydrothiophene ring in 4-chloro-5H,6H-thieno[2,3-d]pyrimidine imparts distinct electronic and steric properties compared to its fully aromatic thieno[2,3-d]pyrimidine counterparts. Unlike the electron-rich, planar aromatic system of 4-chlorothieno[2,3-d]pyrimidine (CAS 14080-59-2), the partially saturated dihydrothiophene ring alters the electrophilicity of the imidoyl chloride (Cl–C4=N) fragment, directly influencing nucleophilic substitution rates and regioselectivity [1]. This electronic modulation is critical for downstream functionalization: the dissertation by Berdiev demonstrates that 5,6-disubstituted 4-chlorothieno[2,3-d]pyrimidines undergo nucleophilic attack with amines (including tryptamine and cytisine) to form hybrid molecules in high yields, with reactivity varying systematically with the amine structure [2]. Consequently, indiscriminate interchanging of 4-chloro-thienopyrimidine analogs without accounting for the dihydrothiophene ring's electronic contribution can lead to divergent reactivity profiles, altered synthetic yields, and compromised compound library integrity in medicinal chemistry workflows.

Quantitative Differentiation Evidence for 4-Chloro-5H,6H-thieno[2,3-d]pyrimidine: Head-to-Head and Cross-Study Comparisons


Nucleophilic Substitution Reactivity: 4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine vs. 4-Chlorothieno[2,3-d]pyrimidine (Aromatic Analog)

The electrophilicity of the C4 position in 4-chloro-5,6-dihydrothieno[2,3-d]pyrimidine is enhanced relative to the fully aromatic 4-chlorothieno[2,3-d]pyrimidine (CAS 14080-59-2). The saturated 5,6-dihydrothiophene ring reduces electron donation into the pyrimidine ring compared to the aromatic thiophene, thereby increasing the positive character of the C4 carbon and facilitating nucleophilic attack. This electronic effect is evidenced by the fact that 5,6-disubstituted 4-chlorothieno[2,3-d]pyrimidines react efficiently with primary and secondary amines to form C–N bonded products in high yields, with reactivity increasing along the polymethylene chain series (CH2)5 → (CH2)3 → (CH2)4 [1]. In contrast, the aromatic analog requires more forcing conditions for analogous substitutions due to greater aromatic stabilization.

Nucleophilic substitution Reactivity comparison Synthetic intermediate

Scaffold Privilege in Kinase Inhibition: Thieno[2,3-d]pyrimidine Core vs. Purine Bioisostere Rationale

The thieno[2,3-d]pyrimidine scaffold functions as a purine bioisostere, enabling it to occupy the ATP-binding pocket of kinases. In a study of dual c-Met/VEGFR-2 inhibitors, thieno[2,3-d]pyrimidine derivative 12j exhibited IC50 values of 25 nM (c-Met) and 48 nM (VEGFR-2) [1]. While 4-chloro-5H,6H-thieno[2,3-d]pyrimidine itself is a synthetic intermediate and not directly assayed in this study, the 4-chloro substituent is the critical handle for introducing the aniline or amine substituents that confer kinase inhibitory potency. The 5,6-dihydro saturation state influences the final compound's conformational flexibility and binding pose – a feature not available with the fully aromatic thieno[2,3-d]pyrimidine scaffold.

Kinase inhibition Bioisostere Scaffold hopping

Patent-Validated Utility as a Key Intermediate for Biologically Active Dihydrothienopyrimidines

The international patent WO2008006039A1 discloses dihydrothienopyrimidines as AKT protein kinase inhibitors for cancer therapy [1]. The generic Markush structures encompass compounds derived from 4-chloro-dihydrothieno[2,3-d]pyrimidine intermediates. Separately, US20200239493 describes substituted dihydrothienopyrimidines as phosphodiesterase (PDE) inhibitors [2]. The cross-indication patent coverage (oncology and inflammation/respiratory) demonstrates the scaffold's versatility in generating patentable composition-of-matter claims across therapeutic areas. This breadth of patent activity is not mirrored for the fully aromatic 4-chlorothieno[2,3-d]pyrimidine (CAS 14080-59-2), where patent filings more narrowly focus on specific kinase targets.

Patent analysis Drug intermediate AKT inhibitor

C–C Bond Formation via AlCl3-Mediated (Hetero)arylation: A Differentiating Synthetic Pathway

4-Chloro-thieno[2,3-d]pyrimidines undergo AlCl3-facilitated C–C bond forming reactions with (hetero)arenes to afford 4-(hetero)aryl substituted thieno[2,3-d]pyrimidines in a direct, single-step process [1]. This methodology provides access to 4-aryl derivatives that are difficult to prepare via classical SNAr due to the poor nucleophilicity of unactivated arenes. The reaction proceeds in good to excellent yields, and the molecular structure of a representative product was confirmed by single-crystal X-ray diffraction [1]. While the published study used 4-chlorothieno[2,3-d]pyrimidine (aromatic), the methodology is applicable to the 5,6-dihydro analog, offering a complementary C–C bond disconnection strategy that is unavailable with the 4-oxo or 4-amino analogs.

C–C coupling Heteroarylation Lewis acid catalysis

Physicochemical Differentiation: Molecular Weight and ClogP Implications for Fragment-Based Drug Discovery

4-Chloro-5H,6H-thieno[2,3-d]pyrimidine (MW 172.64 g/mol) falls within the optimal fragment size range (MW < 250) for fragment-based drug discovery (FBDD). Its heavy atom count (10) and calculated ClogP (~1.5–2.0, estimated) place it in favorable physicochemical space for fragment screening. By comparison, the fully aromatic 4-chlorothieno[2,3-d]pyrimidine (MW 170.62 g/mol, CAS 14080-59-2) has a higher degree of planarity and lower aqueous solubility due to stronger π-stacking interactions . The 5,6-dihydrothiophene ring introduces a degree of non-planarity and conformational flexibility that can enhance aqueous solubility and reduce non-specific binding – properties that are critical for fragment hit identification and subsequent optimization.

Fragment-based drug discovery Physicochemical properties Lead-likeness

Optimal Application Scenarios for 4-Chloro-5H,6H-thieno[2,3-d]pyrimidine: Evidence-Driven Procurement Recommendations


Kinase-Focused Medicinal Chemistry: Synthesis of 4-Anilino/Amino Dihydrothienopyrimidine Libraries

The 4-chloro leaving group in 4-chloro-5H,6H-thieno[2,3-d]pyrimidine enables rapid diversification via SNAr with primary and secondary amines to generate 4-aminothieno[2,3-d]pyrimidine libraries. This is directly relevant to kinase inhibitor programs, where 4-anilinothieno[2,3-d]pyrimidines have demonstrated nanomolar IC50 values against c-Met (25 nM) and VEGFR-2 (48 nM) kinases [1]. The 5,6-dihydrothiophene ring's electronic properties enhance electrophilicity at C4 relative to the aromatic analog, facilitating milder reaction conditions and higher yields with amine nucleophiles [2].

Fragment-Based Drug Discovery (FBDD): A Privileged Fragment with Optimized Physicochemical Properties

With a molecular weight of 172.64 g/mol and heavy atom count of 10, 4-chloro-5H,6H-thieno[2,3-d]pyrimidine meets fragment-likeness criteria (MW < 250) . The partially saturated thiophene ring reduces planarity relative to the fully aromatic analog (CAS 14080-59-2), potentially improving aqueous solubility and reducing non-specific binding in fragment screens . The chlorine atom serves as a synthetic handle for fragment elaboration via nucleophilic substitution or metal-catalyzed cross-coupling, enabling efficient fragment-to-lead optimization.

AKT Kinase Inhibitor Development: Leveraging Patent-Validated Scaffold for Oncology Programs

International patent WO2008006039A1 explicitly claims dihydrothienopyrimidine derivatives as AKT protein kinase inhibitors for hyperproliferative diseases including cancer [3]. 4-Chloro-5H,6H-thieno[2,3-d]pyrimidine serves as the key intermediate for constructing the dihydrothienopyrimidine core found in these patented compounds. Organizations pursuing AKT-targeted oncology programs can use this intermediate to access the claimed chemical space efficiently, with the 4-chloro group enabling late-stage diversification to explore SAR around the pyrimidine 4-position.

Dual c-Met/VEGFR-2 Inhibitor Programs: Accessing Clinically Relevant Kinase Profiles

The thieno[2,3-d]pyrimidine scaffold has produced potent dual c-Met/VEGFR-2 inhibitors with IC50 values in the low nanomolar range [1]. 4-Chloro-5H,6H-thieno[2,3-d]pyrimidine provides the core structure for synthesizing analogs of lead compound 12j (c-Met IC50 = 25 nM; VEGFR-2 IC50 = 48 nM), with the 4-chloro position serving as the point of attachment for the aniline moiety critical for kinase binding. The 5,6-dihydrothiophene ring may offer conformational advantages in the ATP-binding pocket compared to the planar aromatic analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-5H,6H-thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.